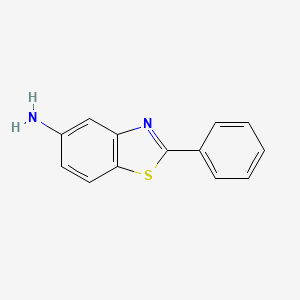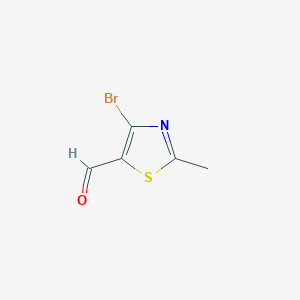
4-Bromo-2-methylthiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde typically involves the bromination of 2-methylthiazole followed by formylation. One common method includes the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-2-methylthiazole is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 5-position .
Industrial Production Methods
Industrial production of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Bromo-2-methyl-5-thiazolecarboxylic acid.
Reduction: 4-Bromo-2-methyl-5-thiazolemethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The bromine atom and the thiazole ring contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiazole-5-carboxaldehyde: Similar structure but with the bromine atom at the 2-position.
4-Methylthiazole-5-carboxaldehyde: Similar structure but without the bromine atom.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a thiophene ring instead of a thiazole ring.
Uniqueness
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is unique due to the specific combination of substituents on the thiazole ring, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C5H4BrNOS |
|---|---|
Peso molecular |
206.06 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
Clave InChI |
UCYOVUOHHVAUHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


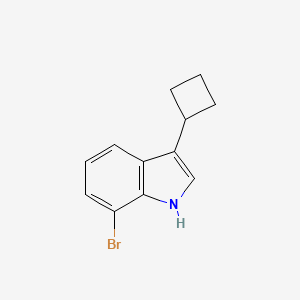

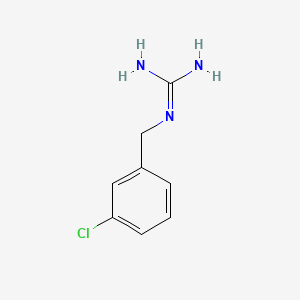
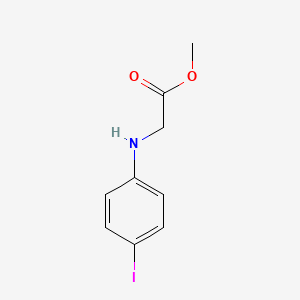
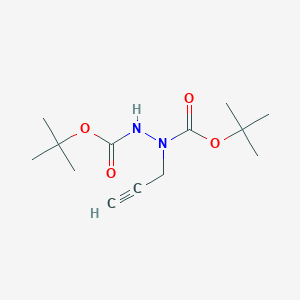

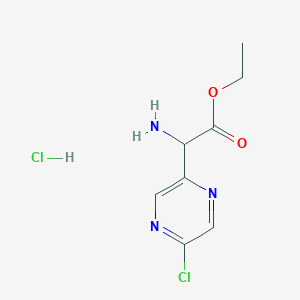

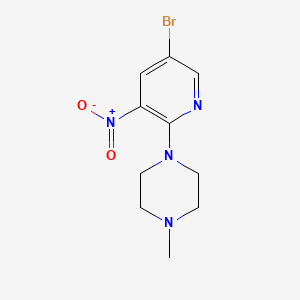
![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)


